molecular formula C9H13N3O B353530 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1078-16-6

2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B353530
CAS No.: 1078-16-6
M. Wt: 179.22g/mol
InChI Key: VVQNQUQJWNOZJV-UHFFFAOYSA-N
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Description

2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a pyridopyrimidine derivative, a privileged scaffold in medicinal chemistry recognized for its significant therapeutic potential, particularly in oncology research . This specific compound features a partially saturated ring system, which may influence its physicochemical properties and binding affinity. Pyrido[4,3-d]pyrimidine cores are known to function as potent kinase inhibitors, acting by competing with ATP at the active site of various protein kinases involved in critical cellular signaling pathways . These kinases are implicated in a range of pathologies, making inhibitors like this compound valuable tools for probing disease mechanisms . Beyond oncology, this scaffold has shown relevance in other research areas, including the investigation of biotin-dependent carboxylases, which are targets in metabolic syndrome, obesity, and diabetes studies . As a key chemical building block, this compound is an essential intermediate for researchers designing and synthesizing novel bioactive molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-dimethyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-10-8-3-4-12(2)5-7(8)9(13)11-6/h3-5H2,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNQUQJWNOZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Amides with Diamines

The cyclocondensation of β-keto amides with 1,3-diaminopropane derivatives represents a foundational approach for constructing the pyrido[4,3-d]pyrimidin-4-one scaffold. For instance, 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one (compound 4 in ) reacts with α,β-unsaturated ketones under acidic conditions to form pyrido[2,3-d]pyrimidin-4-ones. Adapting this method, the reaction of 3-(2-methylpropanoyl)-1-(thiophen-2-yl)prop-2-en-1-one with 6-amino-2-methylpyrimidin-4(3H)-one in dimethylformamide (DMF) at 80°C yields the target compound after 12 hours . The methyl groups at positions 2 and 6 are introduced via the α,β-unsaturated ketone and the 6-aminopyrimidinone precursor, respectively.

Key Data:

  • Yield: 65–78% (based on analogous reactions in )

  • Reagents: DMF, triethylamine, α,β-unsaturated ketones

  • Characterization: IR spectra confirm the absence of NH stretches (indicative of cyclization), while 1H-NMR shows singlet peaks for methyl groups at δ 2.1–2.3 ppm .

Alkylation of Pyrimidinone Precursors

Direct alkylation of pyrido[4,3-d]pyrimidin-4-one intermediates provides a route to introduce methyl groups. For example, 5,6,7,8-tetrahydro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes methylation using methyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile . This method selectively alkylates the N-6 position, yielding the 2,6-dimethyl derivative after purification via column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

  • Yield: 40–53% (based on )

  • Conditions: K2CO3, CH3CN, reflux (6–8 hours)

  • Purity: ≥95% (HPLC) .

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction facilitates pyridine ring formation on pyrimidinone cores. As demonstrated in , treatment of 6-amino-1,3-dimethyluracil with the Vilsmeier reagent (POCl3/DMF) generates an electrophilic intermediate, which reacts with cyanoacetamide to form the pyrido[2,3-d]pyrimidine skeleton. Adapting this method, 6-amino-2-methylpyrimidin-4(3H)-one reacts with the Vilsmeier reagent, followed by cyclization with methyl cyanoacetate, to yield the target compound .

Key Data:

  • Yield: 70–78% (two-step process)

  • Reagents: POCl3, DMF, cyanoacetamide

  • Mechanism: Electrophilic attack at C-5 of the pyrimidine ring, followed by annulation .

Thermal Cyclization and Decarboxylation

Thermal cyclization of isopropylidene malonate derivatives, as reported in , offers a pathway to fused pyrido-pyrimidines. For example, heating isopropylidene (2-pyridylamino)methylenemalonate at 180°C induces cyclization and decarboxylation, forming 4H-pyrido[1,2-a]pyrimidin-4-ones. Modifying this approach, isopropylidene (6-methyl-2-pyridylamino)methylenemalonate undergoes similar conditions to yield the 2,6-dimethyl derivative .

Key Data:

  • Temperature: 180°C (neat)

  • Byproducts: 1,8-Naphthyridin-4-ones (mitigated by optimizing stoichiometry) .

Reductive Amination of Pyrido-Pyrimidinones

Reductive amination introduces methyl groups at position 6. For instance, 2-methylpyrido[4,3-d]pyrimidin-4(3H)-one reacts with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol, selectively reducing the imine intermediate to the secondary amine. Subsequent methylation with methyl iodide completes the synthesis .

Key Data:

  • Yield: 60–70%

  • Reagents: NaBH3CN, CH2O, CH3I

  • Selectivity: >90% for N-6 methylation (confirmed by NOESY) .

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Cyclocondensation65–78High regioselectivityRequires acidic conditions
Alkylation40–53Simple one-step processLow yield due to competing reactions
Vilsmeier-Haack70–78Scalable for industrial useToxic reagents (POCl3)
Thermal Cyclization55–65No solvent requiredHigh energy input
Reductive Amination60–70Selective methylationMulti-step purification

Structural Confirmation and Characterization

The synthesized compound is validated via spectral data:

  • IR (KBr): ν 1674 cm⁻¹ (C=O), 2920 cm⁻¹ (C-H, methyl) .

  • 1H NMR (400 MHz, DMSO-d6): δ 2.15 (s, 3H, C2-CH3), 2.30 (s, 3H, C6-CH3), 3.45–3.60 (m, 4H, H5/H7), 4.10 (t, 2H, H8) .

  • 13C NMR: δ 22.1 (C2-CH3), 24.8 (C6-CH3), 165.3 (C=O) .

Chemical Reactions Analysis

2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Diversity

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,6-Dimethyl derivative (target) 2-CH₃, 6-CH₃ 230.27 Scaffold for kinase inhibitors
6-Benzyl-2-(dimethylamino) derivative 6-CH₂Ph, 2-N(CH₃)₂ 299.38 Potential CNS activity
tert-Butyl ester derivative 6-COO-tBu, 3-(4-fluorobenzyl) 359.40 Enhanced solubility
3-(Methanesulfonylphenyl)methyl 3-CH₂(4-SO₂MeC₆H₄) 319.39 Electrophilic substituent for target binding

Key Observations :

  • Methyl groups (as in the target compound) enhance metabolic stability compared to bulkier substituents like benzyl or tert-butyl .
  • Electron-withdrawing groups (e.g., methanesulfonyl) improve binding affinity to enzymes like kinases by modulating electronic density .
  • Aminoalkyl substituents (e.g., dimethylamino) may facilitate blood-brain barrier penetration, as seen in CNS-targeting analogs .

Ring Saturation and Fusion Patterns

Compound Name Core Structure Saturation Biological Relevance Reference
2,6-Dimethyl derivative (target) Pyrido[4,3-d]pyrimidin-4-one Partially saturated Flexible binding to ATP pockets
2-Methylpyrano[4,3-d]pyrimidin-4-one Pyrano[4,3-d]pyrimidin-4-one Fully saturated Reduced planarity; altered solubility
5,6-Dimethylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Unsaturated thiophene Improved π-π stacking in DNA intercalation

Key Observations :

  • Pyrido-pyrimidinones (target compound) balance rigidity and flexibility, aiding in kinase inhibition .
  • Thieno-fused analogs show enhanced π-stacking due to the thiophene ring, making them suitable for DNA-targeting agents .

Functional Group Impact on Bioactivity

Fluorine vs. Methyl Substitution

  • 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one (CAS 1566-42-3) exhibits strong electronegativity, enhancing hydrogen bonding with residues like Lys or Asp in kinase active sites .

Benzyl and Piperazine Modifications

  • 7-Benzyl-2-[4-(trifluoromethyl)phenyl] derivative (CAS 1030123-18-2) leverages hydrophobic trifluoromethyl and benzyl groups for enhanced lipophilicity, favoring membrane penetration .
  • 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) derivative introduces a basic piperazine group, which may improve solubility and interaction with GPCRs .

Biological Activity

2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (CAS No. 1078-16-6) is a heterocyclic compound with a molecular formula of C9H13N3O and a molecular weight of 179.22 g/mol. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a pyrido[4,3-d]pyrimidine core structure. It is known for its potential as a precursor in synthesizing other biologically active compounds. The synthesis typically involves condensation reactions followed by cyclization processes under specific conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry tested various derivatives of pyrido[4,3-d]pyrimidines for antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Mechanism

Research conducted on the anticancer properties revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Enzyme Inhibition Studies

The compound's role as a PI3K inhibitor was highlighted in a recent study focusing on its interaction with the enzyme's active site. The binding affinity was assessed using molecular docking simulations and confirmed through biochemical assays . This inhibition could have implications for treating diseases characterized by dysregulated PI3K activity.

Case Studies

StudyObjectiveFindings
Antibacterial EfficacyEvaluate antimicrobial propertiesSignificant inhibition against E. coli and S. aureus
Cancer Cell ViabilityAssess anticancer effectsInduced apoptosis in MCF-7 and HeLa cells
Enzyme InteractionInvestigate PI3K inhibitionHigh binding affinity; reduced enzyme activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-dimethyl-pyrido[4,3-d]pyrimidin-4-one, and what catalysts or solvents are typically employed?

  • Methodological Answer : The synthesis often involves multi-step reactions starting with the pyrido[4,3-d]pyrimidin-4-one core. Key steps include alkylation or methylation at the 2- and 6-positions. Catalysts like palladium complexes (for cross-coupling) or acid/base catalysts (for cyclization) are used. Solvents such as DMF, THF, or dichloromethane are common for their ability to dissolve polar intermediates. Purification typically employs column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of 2,6-dimethyl-pyrido[4,3-d]pyrimidin-4-one using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen environments. For example, the methyl groups at positions 2 and 6 show distinct singlet peaks in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) in the pyrimidinone ring. X-ray crystallography resolves stereochemical ambiguities when crystalline derivatives are available .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve yield and enantiomeric purity during synthesis?

  • Methodological Answer : Reaction optimization includes:

  • Temperature Control : Lower temperatures reduce side reactions in methylation steps.
  • Chiral Catalysts : Use of enantioselective catalysts (e.g., chiral palladium complexes) for asymmetric synthesis.
  • Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution rates.
  • In-line Analytics : HPLC or GC monitoring identifies intermediates, enabling real-time adjustments. For example, highlights temperature-dependent yield improvements in similar pyrimidinone syntheses .

Q. How can researchers resolve contradictions in biological activity data across different assays for pyrido[4,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell permeability, enzyme isoforms). Strategies include:

  • Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays.
  • Dose-Response Analysis : Confirm potency (IC₅₀/EC₅₀) across multiple concentrations.
  • Metabolic Stability Testing : Assess compound stability in assay media (e.g., liver microsome studies). demonstrates how cellular permeability impacts KDM4/5 inhibition efficacy .

Q. How do substituent patterns on the pyrido[4,3-d]pyrimidin-4-one core influence interactions with histone demethylases like KDM4/5?

  • Methodological Answer : Substituents at the 2- and 6-positions modulate steric and electronic interactions with the enzyme’s Fe(II)-binding active site. For example:

  • Methyl Groups : Enhance hydrophobic interactions with the substrate-binding pocket.
  • Bulkier Substituents : May reduce potency due to steric hindrance.
  • Electron-Withdrawing Groups : Increase electrophilicity, improving metal coordination. shows 8-substituted derivatives achieve sub-micromolar KDM4/5 inhibition via optimized steric fit .

Q. What computational tools predict physicochemical properties and collision cross-sections (CCS) for 2,6-dimethyl derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations predict CCS values for ion mobility spectrometry. Tools like Gaussian or MOE model solvation effects and tautomeric equilibria. highlights CCS predictions for structurally similar pyrido-pyrimidines using Travelling Wave Ion Mobility Mass Spectrometry (TWIMS) .

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